molecular formula C176H269N51O48S6 B612382 Phrixotoxin 3 CAS No. 880886-00-0

Phrixotoxin 3

Cat. No.: B612382
CAS No.: 880886-00-0
M. Wt: 4059.74
InChI Key: SOKDRDMJNDICMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Phrixotoxin 3, a peptide toxin derived from the venom of the Chilean copper tarantula Phrixotrichus auratus , primarily targets voltage-gated sodium channels . It inhibits several subtypes of these channels, including Nav1.1/SCN1A, Nav1.2/SCN2A, Nav1.4/SCN4A, Nav1.5/SCN5A, and Nav1.8/SCN10A . These channels play a crucial role in the propagation of action potentials in neurons, making them key players in the transmission of signals in the nervous system .

Mode of Action

This compound modulates voltage-gated sodium channels by causing a depolarizing shift in gating kinetics and blocking the inward component of the sodium current . This prevents the channels from opening to a moderate depolarization, which results in a reduced firing rate of the neurons .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the action potential propagation in neurons. By blocking sodium channels, it prevents the influx of sodium ions that is necessary for the initiation and propagation of action potentials . This can affect various downstream effects, depending on the specific type of neuron and the nature of the signals being transmitted.

Result of Action

The primary result of this compound’s action is a reduction in the firing rate of neurons due to its inhibition of voltage-gated sodium channels . This can lead to a decrease in the transmission of signals in the nervous system, which could potentially have a wide range of effects depending on the specific neurons and circuits involved.

Chemical Reactions Analysis

Phrixotoxin 3 undergoes various chemical reactions, including oxidation and reduction. The disulfide bonds between cysteine residues are particularly important for its stability and activity . Common reagents used in these reactions include reducing agents like dithiothreitol and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are the reduced or oxidized forms of the peptide, which can affect its biological activity.

Biological Activity

Phrixotoxin 3 (PaurTx3), a peptide toxin derived from the venom of the Chilean fire tarantula (Phrixotrichus auratus), exhibits significant biological activity primarily as a blocker of voltage-gated sodium channels (VGSCs). This article delves into its mechanisms of action, effects on neuronal activity, and potential applications in research and medicine.

  • Molecular Weight : 4060 Da
  • Purity : >99% (HPLC)
  • Molecular Formula : C176H270N52O47S6
  • Sequence : DCLGFLWKCNPSNDKCCRPNLVCSRKDKWCKYQI
  • Effective Concentration Range : 0.5-300 nM

This compound is characterized by specific disulfide bonds that stabilize its structure, enhancing its biological efficacy.

This compound selectively inhibits VGSCs, particularly NaV1.2 and NaV1.6 channels. It alters the gating kinetics of these channels, leading to a depolarizing shift in their activation. This blocking action is dose-dependent, with IC50 values reported as follows:

Sodium ChannelIC50 Value (nM)
NaV1.20.6
NaV1.642
NaV1.472

The ability of this compound to block these channels contributes to its neurotoxic effects, which manifest as ataxia and paralysis in animal models following injection .

Neurotoxicity

In vivo studies have demonstrated that administration of this compound leads to pronounced neurotoxic symptoms in mice, including general ataxia and reduced responsiveness to stimuli. The neurotoxic effects are attributed to the blockade of sodium currents essential for neuronal excitability .

Electrophysiological Studies

Electrophysiological experiments using Xenopus oocytes have shown that this compound effectively inhibits sodium currents in a concentration-dependent manner:

  • At a concentration of 250 nM, it significantly reduced the peak current amplitude of NaV1.2 channels.
  • A similar inhibitory effect was observed for NaV1.6 currents at concentrations ranging from 100 nM to 500 nM .

The action of this compound on neuronal sodium channels has been further investigated in granule cells, where it resulted in a reduction of sodium current by approximately 75% at -30 mV, indicating its potent blocking capability .

Case Studies and Research Findings

Several studies have explored the implications of this compound's biological activity:

  • Voltage-Gated Sodium Channel Blockade :
    • A study demonstrated that this compound effectively blocks NaV1.2 currents in granule cells, confirming its selectivity for this channel type .
    • The incomplete blockade observed at lower concentrations suggests potential applications in selectively modulating neuronal excitability without complete inhibition.
  • Impact on Cardiac Function :
    • Research indicates that similar toxins can influence cardiac action potentials by blocking potassium channels, suggesting that this compound may also have implications for cardiac electrophysiology .

Applications in Research

This compound's specific action on VGSCs makes it a valuable tool in neurobiological research:

  • Neuroscience : It can be used to dissect the roles of different sodium channels in neuronal signaling and pathophysiology.
  • Pharmacology : The toxin serves as a model for developing new therapeutic agents targeting sodium channels involved in pain and other neurological disorders.

Properties

IUPAC Name

2-[[5-amino-2-[[2-[[6-amino-2-[[22,36,42,95-tetrakis(4-aminobutyl)-77-[(2-amino-3-carboxypropanoyl)amino]-4,16,60-tris(2-amino-2-oxoethyl)-86-benzyl-45,69-bis(3-carbamimidamidopropyl)-19,39-bis(carboxymethyl)-13,48-bis(hydroxymethyl)-33,92-bis(1H-indol-3-ylmethyl)-57,80,89-tris(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,68,71,78,81,84,87,90,93,96-octacosaoxo-54-propan-2-yl-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,67,70,79,82,85,88,91,94,97-octacosazapentacyclo[49.46.4.225,72.06,10.063,67]trihectane-30-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C176H269N51O48S6/c1-11-91(10)141(174(274)275)225-150(250)108(52-53-132(183)231)203-153(253)114(67-93-48-50-96(230)51-49-93)208-145(245)104(41-21-26-56-179)202-163(263)125-82-277-280-85-128-168(268)222-126-83-278-276-81-124(218-142(242)99(182)70-137(236)237)165(265)205-110(63-87(2)3)143(243)195-78-136(235)196-113(66-92-33-13-12-14-34-92)152(252)206-111(64-88(4)5)151(251)210-115(68-94-76-193-100-37-17-15-35-97(94)100)154(254)198-105(42-22-27-57-180)148(248)219-127(166(266)215-121(73-135(186)234)173(273)227-62-32-47-131(227)170(270)217-123(80-229)162(262)211-117(71-133(184)232)156(256)213-120(75-139(240)241)159(259)200-106(149(249)220-128)43-23-28-58-181)84-279-281-86-129(223-171(271)140(90(8)9)224-160(260)112(65-89(6)7)207-157(257)118(72-134(185)233)214-169(269)130-46-31-61-226(130)172(272)109(204-164(126)264)45-30-60-192-176(189)190)167(267)216-122(79-228)161(261)201-107(44-29-59-191-175(187)188)144(244)197-102(39-19-24-54-177)147(247)212-119(74-138(238)239)158(258)199-103(40-20-25-55-178)146(246)209-116(155(255)221-125)69-95-77-194-101-38-18-16-36-98(95)101/h12-18,33-38,48-51,76-77,87-91,99,102-131,140-141,193-194,228-230H,11,19-32,39-47,52-75,78-86,177-182H2,1-10H3,(H2,183,231)(H2,184,232)(H2,185,233)(H2,186,234)(H,195,243)(H,196,235)(H,197,244)(H,198,254)(H,199,258)(H,200,259)(H,201,261)(H,202,263)(H,203,253)(H,204,264)(H,205,265)(H,206,252)(H,207,257)(H,208,245)(H,209,246)(H,210,251)(H,211,262)(H,212,247)(H,213,256)(H,214,269)(H,215,266)(H,216,267)(H,217,270)(H,218,242)(H,219,248)(H,220,249)(H,221,255)(H,222,268)(H,223,271)(H,224,260)(H,225,250)(H,236,237)(H,238,239)(H,240,241)(H,274,275)(H4,187,188,191)(H4,189,190,192)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKDRDMJNDICMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C2CSSCC3C(=O)NC4CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC5=CNC6=CC=CC=C65)CCCCN)CC(=O)O)CCCCN)CCCNC(=N)N)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C(=O)C(NC4=O)CCCNC(=N)N)CC(=O)N)CC(C)C)C(C)C)C(=O)NC(C(=O)N8CCCC8C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(=O)O)CC(=O)N)CO)CC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC(C)C)CC1=CC=CC=C1)CC(C)C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C176H269N51O48S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4060 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of Phrixotoxin 3 on voltage-gated sodium channels?

A: this compound acts as a gating-modifier toxin on voltage-gated sodium channels [, ]. It exerts its effects through two primary mechanisms:

    Q2: Which voltage-gated sodium channel subtypes are most potently affected by this compound?

    A: Research indicates that this compound exhibits high potency for the Nav1.2 subtype of voltage-gated sodium channels. In fact, it is considered one of the most potent peptide modulators of this channel subtype identified from spider venom, exhibiting an IC50 value of 0.6 ± 0.1 nM []. This selectivity makes this compound a valuable tool for investigating the specific roles of Nav1.2 channels in neuronal excitability and disease.

    Q3: How does the L1342P mutation in the Nav1.2 channel affect the efficacy of this compound?

    A: Studies utilizing human induced pluripotent stem cells (hiPSCs) carrying the epilepsy-associated Nav1.2-L1342P mutation demonstrated that this compound retained its potency in reducing both spontaneous and chemically-induced neuronal hyperexcitability in these cells [, ]. This suggests that this compound may hold therapeutic potential for treating epilepsy caused by this specific Nav1.2 mutation, despite potential resistance to conventional anti-seizure medications like phenytoin observed in these studies [, ].

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